(S)-(-)-4-Amino-2-hydroxybutyric acid
Overview
Description
(S)-(-)-4-Amino-2-hydroxybutyric acid is a chiral amino acid derivative with significant importance in various scientific fields
Mechanism of Action
Target of Action
It’s worth noting that amino acids often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Amino acids typically serve as building blocks for proteins and can also participate in various metabolic pathways .
Biochemical Pathways
Amino acids are known to play crucial roles in numerous biochemical pathways, including protein synthesis and energy production .
Pharmacokinetics
Amino acids are generally well-absorbed in the gut and distributed throughout the body, where they are metabolized by various enzymes .
Result of Action
Amino acids are fundamental to cellular function, contributing to the structure and function of proteins, serving as precursors for other molecules (like neurotransmitters), and participating in cellular signaling .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-4-Amino-2-hydroxybutyric acid typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric synthesis using chiral auxiliaries or chiral catalysts. For example, the use of chiral amines or amino alcohols as starting materials can lead to the formation of this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-4-Amino-2-hydroxybutyric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(S)-(-)-4-Amino-2-hydroxybutyric acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: This compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals and as a component in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals, polymers, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
®-(+)-4-Amino-2-hydroxybutyric acid: The enantiomer of (S)-(-)-4-Amino-2-hydroxybutyric acid with different stereochemistry and potentially different biological activity.
4-Aminobutyric acid (GABA): A structurally similar compound with significant roles in neurotransmission.
2-Amino-3-hydroxybutyric acid: Another amino acid derivative with similar functional groups but different structural arrangement.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-4-amino-2-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUOMFWNDGNLBJ-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40371-51-5 | |
Record name | 4-Amino-2-hydroxybutyric acid, (S)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-4-amino-2-hydroxy-butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-2-HYDROXYBUTYRIC ACID, (S)-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z3NQ8MG2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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